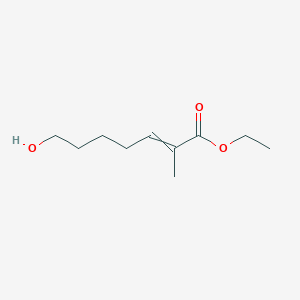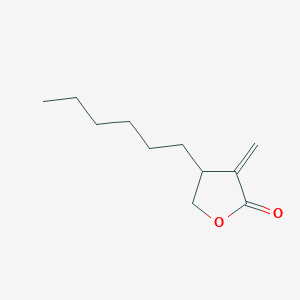
Ethyl 4-(diphenoxyphosphorylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(diphenoxyphosphorylamino)benzoate is an organic compound with the molecular formula C21H20NO5P. It is a derivative of benzoate, featuring a phosphorylamino group substituted with diphenoxy groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Vorbereitungsmethoden
The synthesis of ethyl 4-(diphenoxyphosphorylamino)benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl alcohol in the presence of an acid catalyst. The phosphorylamino group is introduced through a reaction with diphenylphosphoryl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane .
Analyse Chemischer Reaktionen
Ethyl 4-(diphenoxyphosphorylamino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into amines or alcohols, depending on the reducing agents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(diphenoxyphosphorylamino)benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of ethyl 4-(diphenoxyphosphorylamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The phosphorylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(diphenoxyphosphorylamino)benzoate can be compared with other benzoate derivatives and phosphorylamino compounds. Similar compounds include:
Ethyl benzoate: A simpler ester of benzoic acid, used primarily as a flavoring agent.
Diphenylphosphoryl chloride: A reagent used in the synthesis of phosphorylamino compounds.
4-Aminobenzoic acid: A precursor in the synthesis of various benzoate derivatives .
The uniqueness of this compound lies in its combination of the benzoate ester with a diphenoxyphosphorylamino group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
75905-80-5 |
|---|---|
Molekularformel |
C21H20NO5P |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
ethyl 4-(diphenoxyphosphorylamino)benzoate |
InChI |
InChI=1S/C21H20NO5P/c1-2-25-21(23)17-13-15-18(16-14-17)22-28(24,26-19-9-5-3-6-10-19)27-20-11-7-4-8-12-20/h3-16H,2H2,1H3,(H,22,24) |
InChI-Schlüssel |
WHRHETRQAVKPFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)


![Benzyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B14451701.png)






![4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline](/img/structure/B14451732.png)
